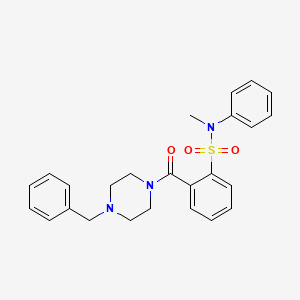![molecular formula C21H20ClNO B7535374 1-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1-phenylmethanamine](/img/structure/B7535374.png)
1-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1-phenylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1-phenylmethanamine, commonly known as Venlafaxine, is a chemical compound used as an antidepressant medication. It belongs to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs) and is used to treat major depressive disorder, anxiety disorder, and panic disorder.
作用機序
Venlafaxine works by inhibiting the reuptake of both serotonin and norepinephrine neurotransmitters in the brain. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which helps to alleviate the symptoms of depression and anxiety.
Biochemical and Physiological Effects:
Venlafaxine has been shown to have various biochemical and physiological effects on the body. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. It has also been shown to have an effect on the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses.
実験室実験の利点と制限
Venlafaxine has several advantages and limitations when used in lab experiments. One advantage is that it has a relatively low toxicity and is well-tolerated by most patients. However, it also has limitations, such as its short half-life and the potential for drug interactions with other medications.
将来の方向性
There are several potential future directions for research on Venlafaxine. One area of research could focus on its potential use in the treatment of other psychiatric disorders, such as obsessive-compulsive disorder and eating disorders. Another area of research could focus on the development of new formulations of Venlafaxine that have improved pharmacokinetic properties and are better suited for long-term use. Additionally, research could be conducted on the use of Venlafaxine in combination with other medications to improve treatment outcomes.
Conclusion:
In conclusion, Venlafaxine is a chemical compound used as an antidepressant medication. It has been extensively studied for its potential applications in various fields of medical research. Venlafaxine works by inhibiting the reuptake of both serotonin and norepinephrine neurotransmitters in the brain, which helps to alleviate the symptoms of depression and anxiety. While it has several advantages and limitations when used in lab experiments, there are several potential future directions for research on Venlafaxine that could lead to new treatments for psychiatric disorders.
合成法
The synthesis of Venlafaxine involves several steps. The first step is the reaction of 4-chlorobenzaldehyde with 2-methoxybenzylmagnesium chloride to obtain 1-(4-chlorophenyl)-2-(2-methoxyphenyl)ethanol. The second step involves the use of N-bromosuccinimide (NBS) to brominate the alcohol group to form 1-(4-chlorophenyl)-2-(2-methoxyphenyl)ethanone. The final step involves the reaction of the ketone with phenylmagnesium bromide to form Venlafaxine.
科学的研究の応用
Venlafaxine has been extensively studied for its potential applications in various fields of medical research. It has been found to be effective in the treatment of major depressive disorder, anxiety disorder, and panic disorder. It has also been studied for its potential use in the treatment of neuropathic pain, bipolar disorder, and post-traumatic stress disorder.
特性
IUPAC Name |
1-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1-phenylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO/c1-24-20-10-6-5-9-18(20)15-23-21(16-7-3-2-4-8-16)17-11-13-19(22)14-12-17/h2-14,21,23H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHRAHQWZBUDNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1-phenylmethanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] oxolane-2-carboxylate](/img/structure/B7535296.png)
![1-[[2-(4-Methylpiperazin-1-yl)pyridin-4-yl]methyl]-3-(4-methyl-1,3-thiazol-2-yl)urea](/img/structure/B7535300.png)



![N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B7535337.png)
![N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-2-(methoxymethyl)-1,3-thiazole-4-carboxamide](/img/structure/B7535338.png)
![N-[4-(1,3-dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B7535345.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,3,4-trifluorophenyl)propanamide](/img/structure/B7535383.png)
![3-[(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)methyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7535386.png)
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-7-thia-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7535393.png)
![2-Bicyclo[2.2.1]hept-5-enyl-(4-phenylpiperazin-1-yl)methanone](/img/structure/B7535399.png)
![1-[(1-Benzylpiperidin-4-yl)methyl]-3-(4,5-dimethyl-1,3-oxazol-2-yl)urea](/img/structure/B7535405.png)